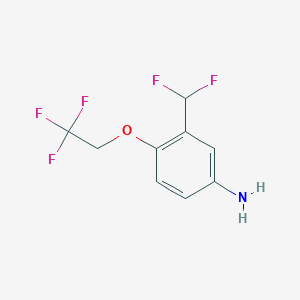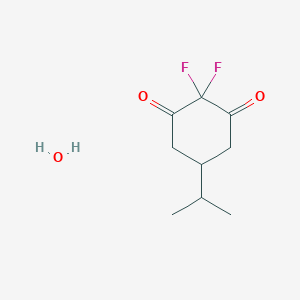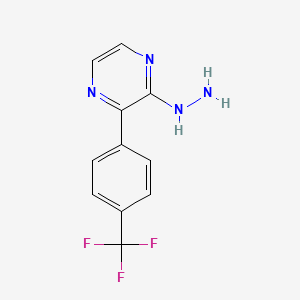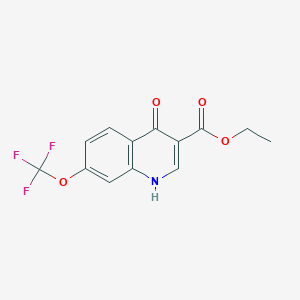
3,3,5-Trimethylcyclohexyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5-Trimethylcyclohexyl formate: is an organic compound with the molecular formula C10H18O2 . It is a formate ester derived from 3,3,5-trimethylcyclohexanol and formic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3,5-Trimethylcyclohexyl formate can be synthesized through the esterification of 3,3,5-trimethylcyclohexanol with formic acid. The reaction typically involves heating the alcohol and acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,3,5-Trimethylcyclohexyl formate undergoes various chemical reactions, including:
Hydrolysis: When treated with water or aqueous acids, it hydrolyzes back to 3,3,5-trimethylcyclohexanol and formic acid.
Reduction: It can be reduced to 3,3,5-trimethylcyclohexanol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize it to corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Water or dilute acids at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Hydrolysis: 3,3,5-Trimethylcyclohexanol and formic acid.
Reduction: 3,3,5-Trimethylcyclohexanol.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: 3,3,5-Trimethylcyclohexyl formate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols. It serves as a building block for more complex molecules in synthetic chemistry.
Biology and Medicine: In biological research, this compound can be used as a model ester to study esterification and hydrolysis reactions
Industry: Industrially, this compound is utilized in the manufacture of fragrances and flavorings due to its pleasant odor. It is also employed in the production of polymers and resins, where it acts as a plasticizer or solvent .
Mecanismo De Acción
The mechanism of action of 3,3,5-trimethylcyclohexyl formate primarily involves its hydrolysis to 3,3,5-trimethylcyclohexanol and formic acid. The ester bond is cleaved by water or enzymes, releasing the alcohol and acid. This process is catalyzed by esterases in biological systems, which facilitate the breakdown of ester compounds.
Comparación Con Compuestos Similares
3,3,5-Trimethylcyclohexanol: The parent alcohol from which the ester is derived.
3,3,5-Trimethylcyclohexyl methacrylate: Another ester with similar structural features but different functional groups.
Cyclohexanol: A simpler alcohol with a similar cyclohexane ring structure.
Uniqueness: 3,3,5-Trimethylcyclohexyl formate is unique due to its specific ester functional group and the presence of three methyl groups on the cyclohexane ring. This structural arrangement imparts distinct chemical properties, such as its reactivity and solubility, making it valuable in various applications .
Propiedades
Número CAS |
24442-68-0 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(3,3,5-trimethylcyclohexyl) formate |
InChI |
InChI=1S/C10H18O2/c1-8-4-9(12-7-11)6-10(2,3)5-8/h7-9H,4-6H2,1-3H3 |
Clave InChI |
MTZUWXFUKUHVMV-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C)C)OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)

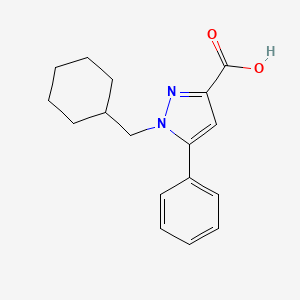
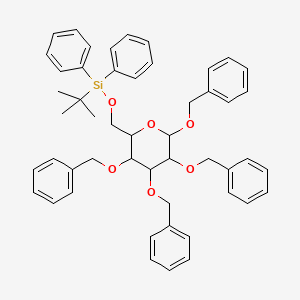
![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)
![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
